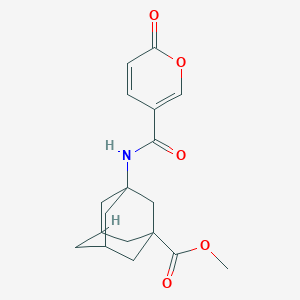

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate

Description

Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is a synthetically derived adamantane-based compound characterized by a rigid bicyclic adamantane core functionalized with a pyran-amido group at the 3-position and a methyl ester at the 1-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting inflammation or oxidative stress pathways .

Properties

IUPAC Name |

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSCAOBBJWEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various substitution reactions, followed by the introduction of the pyran ring via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production rates and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be used to modify the pyran ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine: Medically, the compound holds potential as a therapeutic agent. Its structural components can be modified to enhance its pharmacokinetic properties, making it a promising candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides a rigid framework that facilitates binding to these targets, while the pyran ring and carboxamido group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Similarities and Conformational Analysis

Adamantane derivatives often exhibit synclinal conformations due to steric and electronic constraints. For example, 2-(adamantan-1-yl)-2-oxoethyl benzoates (e.g., compounds 2a–2r ) adopt synclinal conformations in crystal structures, with head-to-tail packing patterns (adamantane-to-phenyl interactions) . Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate likely shares this conformational rigidity, though its pyran-amido substituent may introduce distinct intermolecular interactions compared to simpler benzoate esters.

Table 1: Structural Comparison of Adamantane Derivatives

Functional Comparison: Antioxidant and Anti-Inflammatory Activities

Adamantane derivatives demonstrate diverse bioactivities. For instance:

- Antioxidant activity : 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2c ) showed superior hydrogen peroxide radical scavenging (IC₅₀ ~12 µM) compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory activity : Nitrogen-containing derivatives (e.g., 2p , 2q , 2r ) inhibited protein denaturation by >80% at 100 µg/mL, outperforming diclofenac sodium .

However, experimental data for the target compound are lacking, necessitating extrapolation from structural analogues.

Table 2: Functional Comparison of Adamantane Derivatives

Biological Activity

Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound possesses a complex structure characterized by an adamantane core, a pyran ring, and an amide functional group. This unique combination contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | Methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate |

| CAS Number | 1207030-08-7 |

| Molecular Formula | C₁₈H₂₁N₁O₅ |

| Molecular Weight | 331.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantane structure provides a rigid framework that enhances binding affinity to these targets, while the pyran ring and carboxamido group facilitate specific interactions that may lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation: Interaction with specific receptors could alter signaling pathways, contributing to its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard methods such as the agar well diffusion technique.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Bacillus subtilis | Mild inhibition |

The results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated notable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Activity

A study conducted on synthesized analogues of this compound revealed that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound. For instance, derivatives M2 and M3 showed stronger inhibition against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit urease and alpha-amylase enzymes. The results indicated that this compound effectively inhibited urease activity, which is crucial for treating conditions like urinary tract infections .

Future Research Directions

Further studies are necessary to fully elucidate the pharmacokinetics and mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) Studies: To identify key structural features responsible for biological activity.

- Mechanistic Studies: To explore the detailed pathways through which this compound exerts its effects on cellular systems.

Q & A

Basic Research Question

The synthesis typically involves multi-step reactions starting with adamantane-1-carboxylic acid derivatives. A common approach includes:

- Amide bond formation : Reacting adamantane-1-carboxylic acid with 2-oxo-2H-pyran-5-amine using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen .

- Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid under reflux .

Q. Optimization strategies :

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve amide coupling yields .

- Temperature control : Maintain reactions at 0–5°C during coupling to minimize side reactions .

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Amide coupling | HATU, DIPEA, DCM, 0°C → RT | Use fresh coupling agents |

| Esterification | MeOH, H₂SO₄, reflux, 12h | Dry solvents to prevent hydrolysis |

What analytical techniques are recommended for confirming the structural integrity of this compound?

Basic Research Question

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify adamantane core signals (δ 1.6–2.1 ppm for adamantane protons) and pyran-2-one carbonyl (δ 165–170 ppm) .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between the amide and pyran moieties .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 374.16) .

- X-ray crystallography : Resolve spatial arrangement of the adamantane and pyran-2-one groups .

Q. Table 2: Analytical Data Benchmarks

| Technique | Expected Key Signals | Reference |

|---|---|---|

| ¹H NMR | Adamantane CH₂: δ 1.6–2.1 ppm | |

| IR | C=O stretch: 1720 cm⁻¹ (ester), 1660 cm⁻¹ (amide) |

How should researchers design experiments to investigate the compound's interaction with biological targets?

Advanced Research Question

Q. Experimental design considerations :

Q. Data interpretation :

- Dose-response curves : Fit data to Hill plots to calculate efficacy/potency .

- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

Common discrepancies arise from solvation effects, conformational flexibility, or assay variability. Mitigation strategies include:

- MD simulations : Run 100-ns molecular dynamics trajectories to assess ligand-protein stability in explicit solvent .

- Free energy calculations : Use MM/PBSA or FEP to refine binding affinity predictions .

- Experimental replicates : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) to reduce noise .

Case study : If computational models predict strong binding to a kinase but experimental IC₅₀ is weak:

- Check protonation states : Adjust ligand charges (e.g., amide tautomerization) in docking simulations .

- Assay interference : Test for compound aggregation using detergent (e.g., 0.01% Tween-20) .

What methodologies are suitable for studying the compound's stability under various environmental conditions?

Advanced Research Question

Q. Stability protocols :

- Thermal stability : Perform TGA (thermogravimetric analysis) at 25–300°C to identify decomposition points .

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; quantify parent compound loss over 72h .

Q. Table 3: Stability Testing Conditions

| Condition | Parameters | Key Metrics |

|---|---|---|

| Acidic hydrolysis | 0.1M HCl, 37°C, 24h | % remaining (HPLC) |

| Oxidative stress | 3% H₂O₂, RT, 6h | Degradation products (LC-MS) |

Data analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.